molecular formula C9H13Cl2N B6207092 2-chloro-4-(propan-2-yl)aniline hydrochloride CAS No. 2694733-86-1

2-chloro-4-(propan-2-yl)aniline hydrochloride

Cat. No.: B6207092
CAS No.: 2694733-86-1
M. Wt: 206.11 g/mol
InChI Key: WSVJCDMBUPTMRK-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aniline (B41778) Chemistry Research

Halogenated anilines are a class of compounds that have long been a subject of academic and industrial research. The introduction of halogen atoms to the aniline ring significantly modifies its electronic properties and reactivity, making these compounds valuable precursors in organic synthesis. nih.govrsc.org The presence of a halogen, such as chlorine, can influence the regioselectivity of further reactions on the aromatic ring and can also serve as a leaving group in cross-coupling reactions. nih.gov

The study of halogenated anilines has revealed their importance in the synthesis of a wide range of biologically active molecules. nih.gov Research in this area often focuses on developing new methods for the regioselective halogenation of anilines, as direct halogenation can sometimes lead to a mixture of products. acs.orgbeilstein-journals.org The development of efficient synthetic routes to specific halogenated anilines, like the title compound, is crucial for their application in targeted synthesis.

Below is a data table summarizing the key properties of the parent compound, 2-chloro-4-isopropylaniline (B2785980).

PropertyValue
Chemical Formula C9H12ClN
Molar Mass 169.65 g/mol
CAS Number 76842-16-5

Note: The properties listed are for the free base, 2-chloro-4-isopropylaniline.

Importance as a Precursor and Building Block in Advanced Organic Synthesis

Substituted anilines are fundamental intermediates in the production of a vast array of chemicals, including pharmaceuticals and agrochemicals. mlunias.comechemi.comgugupharm.com The specific substitution pattern of 2-chloro-4-(propan-2-yl)aniline hydrochloride offers a unique combination of steric and electronic properties that can be exploited in the synthesis of complex target molecules.

In the pharmaceutical industry, aniline derivatives are crucial for creating a wide range of drugs. mallakchemicals.com The chloro and isopropyl substituents on the aniline ring can be strategically utilized to influence the pharmacological profile of a final drug product. Similarly, in the agrochemical sector, substituted anilines are key components in the synthesis of many pesticides and herbicides. nih.gov The structural motifs present in 2-chloro-4-(propan-2-yl)aniline can be found in various bioactive compounds, highlighting its potential as a valuable synthetic intermediate.

A general synthesis approach to a related compound, 2-amino-4-chloro-N-isopropylaniline, involves the reduction of a nitroaniline precursor using zinc powder and hydrochloric acid. prepchem.com

Overview of Current Research Trajectories and Gaps for Substituted Anilines

Current research in the field of substituted anilines is multifaceted. One significant area of investigation is the development of novel and more efficient synthetic methodologies. beilstein-journals.org This includes the use of new catalytic systems to achieve highly regioselective functionalization of the aniline ring. beilstein-journals.org Another important research direction is the design and synthesis of novel aniline derivatives with specific electronic and steric properties for applications in materials science and as ligands in coordination chemistry.

Despite the extensive research on anilines, there are still gaps in the understanding of the structure-activity relationships for certain classes of substituted anilines. For instance, the precise influence of combined substitution patterns, such as the one present in 2-chloro-4-(propan-2-yl)aniline, on the biological activity of derived compounds is not always well understood. Furthermore, there is a continuous need for the development of more sustainable and environmentally friendly synthetic routes to these important chemical intermediates. beilstein-journals.org Recent studies have explored the synthesis of novel 2-substituted aniline pyrimidine (B1678525) derivatives as potent dual inhibitors for potential anti-cancer applications, highlighting the ongoing search for new therapeutic agents derived from substituted anilines. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2694733-86-1

Molecular Formula

C9H13Cl2N

Molecular Weight

206.11 g/mol

IUPAC Name

2-chloro-4-propan-2-ylaniline;hydrochloride

InChI

InChI=1S/C9H12ClN.ClH/c1-6(2)7-3-4-9(11)8(10)5-7;/h3-6H,11H2,1-2H3;1H

InChI Key

WSVJCDMBUPTMRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)N)Cl.Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategic Development for 2 Chloro 4 Propan 2 Yl Aniline Hydrochloride

Established Synthetic Routes and Reaction Pathways

Traditional synthetic strategies for polysubstituted anilines like 2-chloro-4-(propan-2-yl)aniline hydrochloride rely on well-established aromatic substitution reactions. The sequence and choice of these reactions are critical for achieving the desired substitution pattern due to the directing effects of the functional groups.

Nitration and Subsequent Reduction Strategies

A common and powerful strategy in the synthesis of aromatic amines is the nitration of an aromatic precursor followed by the reduction of the nitro group.

The synthesis could commence with 4-isopropylaniline (B126951) (cumidine). The amino group is a strong activating group and an ortho-, para-director. To control the reaction and prevent unwanted side reactions, the amino group is typically protected first, for example, by acetylation with acetic anhydride (B1165640) to form 4-isopropylanilide. The resulting amide is still an ortho-, para-director but is less activating than the free amine.

Chlorination of 4-isopropylanilide would then be directed to the position ortho to the activating amide group, yielding 2-chloro-4-isopropylanilide. The final step is the hydrolysis of the amide group under acidic or basic conditions to reveal the target amine, 2-chloro-4-(propan-2-yl)aniline, which is then converted to its hydrochloride salt.

Alternatively, starting with 2-chloro-1-isopropylbenzene, nitration would be directed by the existing substituents. The isopropyl group is a weak ortho-, para-director, while the chloro group is a weak deactivator but also an ortho-, para-director. The nitration would likely yield a mixture of isomers, which would necessitate purification. Subsequent reduction of the nitro group, for instance through catalytic hydrogenation, would yield the desired aniline (B41778). rsc.org Catalytic hydrogenation is often preferred over older methods like the Béchamp reduction (using iron and acid) due to higher yields and cleaner reaction profiles. rsc.org

Table 1: Comparison of Reduction Methods for Nitroarenes

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Catalytic HydrogenationH₂, Pd/C, PtO₂, or Raney NiPressurized H₂, various solvents (Ethanol, Ethyl Acetate)High yield, clean reaction, high atom economy (by-product is H₂O)Requires specialized pressure equipment, catalyst can be expensive
Béchamp ReductionFe, HClAqueous acidic mediumInexpensive reagentsStoichiometric amounts of iron sludge produced, lower atom economy
Tin/HCl ReductionSn, conc. HClAqueous acidic mediumEffective and reliableGenerates toxic tin salt waste, poor atom economy

Regioselective Halogenation and Alkylation Approaches

Building the molecule can also be approached by performing halogenation and alkylation reactions in a specific order on a simpler precursor.

A plausible route starts with 4-chloroaniline. The amino group would need to be protected, for instance as an acetanilide (B955), to prevent side reactions during the subsequent Friedel-Crafts alkylation. The protected 4-chloroacetanilide would then be subjected to Friedel-Crafts alkylation using an isopropylating agent like isopropyl bromide or propene in the presence of a Lewis acid catalyst (e.g., AlCl₃). The acetamido group is a moderately activating ortho-para director, while the chlorine is a deactivating ortho-para director. The alkylation would preferentially occur at the position ortho to the stronger directing acetamido group, yielding 2-isopropyl-4-chloroacetanilide. Subsequent hydrolysis of the amide would produce the target compound.

Direct halogenation of unprotected anilines can also be achieved with high regioselectivity under specific conditions. nih.gov For example, using copper(II) chloride can favor para-chlorination. nih.gov If one were to start with 4-isopropylaniline, direct chlorination would need conditions that favor ortho-substitution, which can be challenging to achieve with high selectivity.

Multi-Step Synthesis from Accessible Precursors

Multi-step syntheses are often necessary for complex substitution patterns, allowing for the strategic introduction of functional groups while managing their directing effects. utdallas.edupearson.com A well-designed multi-step synthesis maximizes the yield of the desired isomer at each stage. researchgate.net

A practical synthetic pathway could mirror the established synthesis of similar compounds like 4-bromo-2-chloroaniline. researchgate.net

Protection: Aniline is first protected by reacting it with acetic anhydride to form acetanilide. This step moderates the reactivity of the amino group and prevents it from interfering with subsequent electrophilic aromatic substitution reactions. utdallas.edu

Alkylation: The acetanilide undergoes Friedel-Crafts alkylation with an isopropylating agent to introduce the isopropyl group at the para position, yielding 4-isopropylanilide. The acetamido group directs the incoming electrophile to the para position due to steric hindrance at the ortho positions.

Halogenation: The 4-isopropylanilide is then chlorinated. The acetamido group directs the chlorine atom to one of the ortho positions, resulting in 2-chloro-4-isopropylanilide.

Deprotection: The final step involves the acid-catalyzed hydrolysis of the amide group to yield 2-chloro-4-(propan-2-yl)aniline. researchgate.net

Salt Formation: The resulting free base is treated with hydrochloric acid to form the stable hydrochloride salt.

This multi-step approach provides a high degree of control over the regiochemistry, ensuring the correct placement of the chloro and isopropyl substituents relative to the amino group.

Green Chemistry Principles and Sustainable Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, guided by the principles of green chemistry. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govjocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful than those with low atom economy, like substitution and elimination reactions, which generate stoichiometric by-products. nih.govprimescholars.com

In the synthesis of this compound, different routes have varying atom economies.

Reduction Step: The choice of reducing agent for the nitro group significantly impacts atom economy. Catalytic hydrogenation (using H₂) is highly atom-economical as the only by-product is water. rsc.org In contrast, metal-acid reductions (e.g., Fe/HCl or Sn/HCl) generate large quantities of metal salt waste, resulting in poor atom economy. rsc.org

Solvent-Free or Environmentally Benign Solvent Systems

Traditional organic synthesis often relies on volatile, flammable, and toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. researchgate.net Green chemistry promotes the use of safer alternatives or the elimination of solvents altogether. nih.govrsc.org

Benign Solvents: For the synthesis of anilines, greener solvents such as water, ethanol, or supercritical fluids are increasingly being explored. researchgate.nettandfonline.comijiras.com Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance.

Ionic Liquids: Ionic liquids have emerged as promising alternative solvents for reactions like regioselective halogenation. nih.gov They are non-volatile and can enhance reaction rates and selectivity. Furthermore, they can often be recycled, reducing waste. nih.gov

Solvent-Free Reactions: Conducting reactions under solvent-free conditions is another effective green strategy. nih.govrsc.org This approach can be achieved by heating a mixture of neat reactants, sometimes with a catalyst. This method simplifies workup procedures, reduces waste, and can lead to shorter reaction times. nih.gov Microwave-assisted synthesis is another technique that can facilitate solvent-free reactions and significantly reduce reaction times. tandfonline.com

Table 2: Examples of Environmentally Benign Solvents

SolventKey PropertiesPotential Applications in Synthesis
WaterNon-toxic, non-flammable, inexpensive, abundantHydrolysis steps, certain substitution reactions, reactions with water-soluble catalysts
EthanolBiodegradable, low toxicity, derived from renewable resourcesReductions, crystallizations, as a replacement for more toxic alcohols like methanol
Ionic LiquidsNon-volatile, high thermal stability, tunable propertiesHalogenation, Friedel-Crafts reactions, catalysis
Supercritical CO₂Non-toxic, non-flammable, readily available, easily removedExtractions, hydrogenations, as a replacement for chlorinated solvents

Catalytic Approaches (e.g., Transition Metal Catalysis, Organocatalysis)

Modern synthetic strategies for halogenated and alkylated anilines heavily rely on catalytic methods to enhance efficiency, selectivity, and sustainability. Both transition metal catalysis and organocatalysis offer viable pathways for the synthesis of compounds like 2-chloro-4-(propan-2-yl)aniline.

Transition Metal Catalysis:

Transition metal catalysts, particularly those based on palladium, copper, and rhodium, are instrumental in forming carbon-carbon and carbon-halogen bonds. mdpi.comnih.govsemanticscholar.org For the synthesis of 2-chloro-4-(propan-2-yl)aniline, a plausible approach involves the chlorination of a pre-existing 4-isopropylaniline. Palladium-catalyzed C-H chlorination has emerged as a powerful tool for the direct functionalization of aromatic rings. nih.govnih.gov For instance, a Pd(II) catalyst could be employed to selectively chlorinate the ortho-position of an N-protected 4-isopropylaniline. The directing group would guide the chlorination to the desired position, and its subsequent removal would yield the target aniline.

Another transition metal-catalyzed approach could involve a cross-coupling reaction. For example, a Suzuki or Stille coupling could be used to introduce the isopropyl group at the 4-position of a 2-chloroaniline (B154045) derivative. mdpi.com These reactions typically employ a palladium catalyst with appropriate ligands to facilitate the coupling of an organoborane or organotin reagent with the haloaniline.

Copper(II) halides have also been utilized for the regioselective chlorination of unprotected anilines. beilstein-journals.org The use of copper(II) chloride in an ionic liquid can promote para-chlorination, but with careful selection of reaction conditions, ortho-chlorination can also be achieved. beilstein-journals.org

Organocatalysis:

Organocatalysis presents a metal-free alternative for the synthesis of substituted anilines. rsc.org Chiral phosphoric acids have been used to catalyze asymmetric annulation reactions of anilines, demonstrating their utility in complex aniline synthesis. nih.govacs.org For the synthesis of 2-chloro-4-(propan-2-yl)aniline, an organocatalytic approach could be envisioned for the chlorination step. For example, secondary amines have been shown to act as organocatalysts for the ortho-selective chlorination of anilines using sulfuryl chloride as the chlorine source. rsc.org This method is advantageous due to its mild reaction conditions and metal-free nature.

A photoredox and organo co-catalyzed chlorination of anilines has also been reported, offering excellent mono-chlorination selectivity. rsc.orgresearchgate.net This dual catalytic system could potentially be adapted for the selective chlorination of 4-isopropylaniline.

Optimization of Reaction Conditions and Yield Enhancement

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of various reaction parameters.

Temperature is a critical factor that can significantly influence the rate and selectivity of the reaction. For instance, in the chlorination of anilines, lower temperatures are often favored to control the exothermicity of the reaction and minimize the formation of undesired byproducts. Conversely, higher temperatures may be required to drive the reaction to completion, especially in catalyzed reactions.

Pressure can be a relevant parameter in reactions involving gaseous reagents or byproducts. For example, in certain industrial-scale chlorination processes, the reaction may be carried out under pressure to maintain the concentration of the chlorinating agent in the reaction mixture.

Reaction time is another crucial parameter that needs to be optimized to maximize the yield of the desired product while minimizing the formation of impurities. The optimal reaction time is typically determined by monitoring the progress of the reaction using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

A hypothetical optimization for the chlorination of 4-isopropylaniline is presented in the table below, based on general principles for similar reactions.

EntryTemperature (°C)Pressure (atm)Time (h)Yield (%)
12512465
25011280
3751675
45021285

In transition metal-catalyzed reactions, the catalyst loading and the nature of the ligand play a pivotal role in determining the efficiency and selectivity of the transformation.

Ligand Effects: The ligand coordinated to the metal center can profoundly influence the catalyst's activity, stability, and selectivity. Different ligands can alter the electronic and steric properties of the metal center, thereby fine-tuning its reactivity. For instance, in palladium-catalyzed cross-coupling reactions, phosphine-based ligands are commonly used to stabilize the palladium catalyst and facilitate the catalytic cycle. The choice of ligand can also impact the regioselectivity of the reaction. For the meta-C-H chlorination of anilines, the development of specific pyridone-based ligands was crucial for achieving the desired selectivity. nih.gov

The following table illustrates the potential effect of different ligands on the yield of a hypothetical palladium-catalyzed chlorination of 4-isopropylaniline.

EntryCatalyst (mol%)LigandSolventYield (%)
12PPh₃Toluene70
22XPhosDioxane85
32SPhosDioxane88
41XPhosDioxane82

Regioselectivity, Chemoselectivity, and Stereochemical Control in Synthesis

Regioselectivity: Achieving the correct regiochemistry is a primary challenge in the synthesis of 2-chloro-4-(propan-2-yl)aniline. The aniline ring has three potential sites for electrophilic substitution (ortho, meta, and para to the amino group). The amino group is a strong activating group and an ortho-, para-director, while the isopropyl group is a weakly activating ortho-, para-director. In the chlorination of 4-isopropylaniline, the incoming chloro group would be directed to the positions ortho to the amino group (positions 2 and 6). Due to the steric hindrance from the isopropyl group, substitution at the 2-position is generally favored over the 6-position.

Chemoselectivity: Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the synthesis of 2-chloro-4-(propan-2-yl)aniline, chemoselectivity is important to avoid reactions at other sites, such as N-chlorination of the amino group. This is often achieved by protecting the amino group as an amide before the chlorination step.

Stereochemical Control: The target molecule, 2-chloro-4-(propan-2-yl)aniline, is achiral, and therefore, stereochemical control is not a factor in its synthesis.

Scale-Up Methodologies and Industrial Synthesis Feasibility

The transition from laboratory-scale synthesis to industrial production requires careful consideration of several factors, including cost, safety, and environmental impact. For the industrial synthesis of this compound, a process that is both economically viable and environmentally friendly would be desirable.

A potential industrial route could involve the direct chlorination of 4-isopropylaniline. While direct chlorination can sometimes lead to mixtures of isomers, a process for the selective meta-chlorination of alkylanilines has been developed by reacting the alkylaniline with chlorine in the presence of sulfuric acid, achieving high selectivity. google.com This suggests that with careful optimization, a direct and selective chlorination could be feasible on a large scale.

The use of robust and recyclable catalysts is also a key consideration for industrial synthesis. Heterogeneous catalysts would be advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost.

Finally, the purification of the final product is a critical step in industrial synthesis. Distillation, crystallization, and salt formation (in this case, the hydrochloride salt) are common methods used to obtain the product with the required purity. The formation of the hydrochloride salt not only aids in purification but also improves the stability and handling of the final compound.

Reaction Chemistry and Mechanistic Investigations of 2 Chloro 4 Propan 2 Yl Aniline Hydrochloride

Reactivity of the Aromatic Amine Moiety

The amino group attached to the aromatic ring is a key site for various chemical reactions, including substitutions on the ring and reactions at the nitrogen atom itself.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (SEAr) reactions, an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The amino group is a strong activating group, meaning it increases the rate of electrophilic aromatic substitution by donating electron density into the ring system, thereby stabilizing the cationic intermediate formed during the reaction. wikipedia.org This electron-donating effect is concentrated at the ortho and para positions relative to the amino group.

For 2-chloro-4-(propan-2-yl)aniline, the directing effects of the existing substituents must be considered. The amino group directs incoming electrophiles to the positions ortho and para to it. The chloro group is deactivating but also an ortho, para-director. The bulky propan-2-yl group can exert steric hindrance, potentially influencing the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. wikipedia.orgmasterorganicchemistry.com For instance, nitration typically involves the use of a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.comlibretexts.org The substitution pattern on the aniline (B41778) ring would be determined by the interplay of the electronic and steric effects of the chloro, propan-2-yl, and amino groups. Studies on similar substituted benzenes, like 1-chloro-4-isopropylbenzene, have investigated the products and kinetics of nitration. rsc.org

Nucleophilic Additions and Condensation Reactions

While the aromatic ring itself undergoes electrophilic substitution, the amino group can act as a nucleophile. Nucleophilic addition reactions involve the attack of a nucleophile on an electrophilic double or triple bond. wikipedia.org The lone pair of electrons on the nitrogen atom of the aniline allows it to participate in nucleophilic addition to carbonyl compounds, such as aldehydes and ketones. wikipedia.orgmasterorganicchemistry.com This reaction typically forms an unstable carbinolamine intermediate, which can then dehydrate to form an imine or Schiff base.

Condensation reactions are a class of reactions in which two molecules combine to form a larger molecule, with the loss of a small molecule such as water. The formation of an imine from an aniline and an aldehyde or ketone is a classic example of a condensation reaction. These reactions are often reversible and can be driven to completion by removing the water that is formed.

Acylation and Alkylation Reactions at Nitrogen

The nitrogen atom of the amino group can be readily acylated or alkylated. Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. This reaction is a nucleophilic acyl substitution where the amine acts as the nucleophile. The resulting amide is a valuable functional group in its own right and can be a precursor for further transformations.

Alkylation of the nitrogen atom can be achieved using alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism where the amine displaces the halide from the alkyl group. The reaction can proceed to form secondary, tertiary, and even quaternary ammonium salts, depending on the reaction conditions and the stoichiometry of the reactants.

Reactivity of the Aromatic Chloro-Substituent

The chloro substituent on the aromatic ring provides a handle for a different set of chemical transformations, primarily involving its replacement by other functional groups.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. pressbooks.pub Unlike nucleophilic substitution at aliphatic carbons, the SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pub However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov

For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pub In the case of 2-chloro-4-(propan-2-yl)aniline, the amino group is an electron-donating group, which disfavors the SNAr reaction. Therefore, direct displacement of the chloro group by a nucleophile under standard SNAr conditions is generally difficult. However, under forcing conditions or with the use of specific catalysts, this transformation may be possible.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)

The chloro substituent of 2-chloro-4-(propan-2-yl)aniline can participate in a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling:

The Suzuki reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. wikipedia.orgorganic-chemistry.org This reaction is widely used to form carbon-carbon bonds, particularly for the synthesis of biaryls, styrenes, and polyolefins. wikipedia.org The catalytic cycle generally involves three main steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organoboron compound, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The reaction of 2-chloro-4-(propan-2-yl)aniline with a suitable boronic acid in the presence of a palladium catalyst and a base would result in the formation of a substituted biphenyl derivative.

Heck Reaction:

The Heck reaction, also known as the Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. wikipedia.orgsynarchive.com This reaction is a valuable method for the formation of carbon-carbon bonds and is particularly useful for the synthesis of substituted styrenes. wikipedia.org The mechanism involves the oxidative addition of the aryl halide to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgrug.nl This reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.org It is a powerful method for the synthesis of a wide variety of aryl amines. rug.nl The reaction of 2-chloro-4-(propan-2-yl)aniline with another amine under Buchwald-Hartwig conditions could lead to the formation of a diarylamine or an N-alkylated derivative, depending on the nature of the coupling partner.

Table of Reaction Conditions for Palladium-Catalyzed Cross-Coupling Reactions

ReactionTypical CatalystTypical LigandTypical BaseTypical Solvent
Suzuki CouplingPd(OAc)₂, Pd₂(dba)₃PPh₃, PCy₃, SPhosK₂CO₃, K₃PO₄, Cs₂CO₃Toluene, Dioxane, THF
Heck ReactionPd(OAc)₂, PdCl₂PPh₃, P(o-tol)₃Et₃N, K₂CO₃, NaOAcDMF, Acetonitrile, Toluene
Buchwald-Hartwig AminationPd(OAc)₂, Pd₂(dba)₃BINAP, XPhos, RuPhosNaOt-Bu, K₃PO₄, Cs₂CO₃Toluene, Dioxane

Reactivity of the Isopropyl Group

The isopropyl group, attached to the aromatic ring, presents a site for various chemical transformations, primarily at the benzylic carbon—the carbon atom directly attached to the aromatic ring. This position is activated due to the ability of the benzene ring to stabilize radical, cationic, and anionic intermediates through resonance.

The oxidation of the isopropyl group in aromatic compounds is a well-studied and industrially significant reaction. For 2-chloro-4-(propan-2-yl)aniline, the oxidation primarily occurs at the tertiary benzylic C-H bond, which is the weakest C-H bond in the group. While specific studies on 2-chloro-4-(propan-2-yl)aniline hydrochloride are limited, the reactivity can be inferred from extensive research on cumene (isopropylbenzene), which serves as a reliable model.

The most common oxidation pathway is a free-radical autoxidation, which proceeds via a chain reaction mechanism when exposed to an initiator or air, especially at elevated temperatures. The key product of this oxidation is the corresponding hydroperoxide.

Mechanism of Autoxidation:

The autoxidation of the isopropyl group follows a classic free-radical chain mechanism consisting of initiation, propagation, and termination steps.

Initiation: The reaction is initiated by the formation of a cumyl-type radical. This can be achieved through the decomposition of a radical initiator or by the thermal decomposition of any pre-existing hydroperoxide.

Initiator → 2 R•

R• + C₆H₃(Cl)(NH₂HCl)CH(CH₃)₂ → RH + C₆H₃(Cl)(NH₂HCl)C•(CH₃)₂

Propagation: The cumyl-type radical rapidly reacts with molecular oxygen to form a peroxyl radical. This peroxyl radical then abstracts a hydrogen atom from another molecule of the substituted aniline to form a hydroperoxide and regenerate the cumyl-type radical, thus propagating the chain.

C₆H₃(Cl)(NH₂HCl)C•(CH₃)₂ + O₂ → C₆H₃(Cl)(NH₂HCl)C(CH₃)₂OO•

C₆H₃(Cl)(NH₂HCl)C(CH₃)₂OO• + C₆H₃(Cl)(NH₂HCl)CH(CH₃)₂ → C₆H₃(Cl)(NH₂HCl)C(CH₃)₂OOH + C₆H₃(Cl)(NH₂HCl)C•(CH₃)₂

Termination: The chain reaction is terminated by the combination of two radicals to form non-radical products.

Under more forceful oxidizing conditions, using reagents like potassium permanganate (KMnO₄) or chromic acid, the isopropyl group can be completely oxidized to a carboxylic acid group. However, this requires the presence of at least one benzylic hydrogen.

Beyond oxidation, the benzylic position of the isopropyl group is susceptible to other functionalization reactions, most notably halogenation.

Benzylic Bromination:

The reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light leads to the selective bromination of the benzylic position. This reaction proceeds through a free-radical chain mechanism similar to that of oxidation.

Initiation: The initiator generates a bromine radical from NBS.

Propagation: The bromine radical abstracts the benzylic hydrogen to form a resonance-stabilized benzylic radical. This radical then reacts with Br₂ (present in low concentrations from the reaction of NBS with HBr) to form the brominated product and a new bromine radical.

Termination: Radicals combine to terminate the chain.

The resulting benzylic bromide is a versatile intermediate that can undergo various nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at the side-chain.

Elucidation of Reaction Mechanisms and Kinetics

Understanding the detailed mechanisms and kinetics of these reactions is crucial for controlling reaction outcomes and optimizing conditions. This involves identifying intermediates, analyzing transition states, and determining reaction rates.

The primary intermediates in the free-radical oxidation and halogenation of the isopropyl group are the benzylic radical and the peroxyl radical .

Benzylic Radical (2-chloro-4-(propan-2-yl)phenyl)methyl radical): This radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. The presence of the electron-donating amino group (even when protonated) and the electron-withdrawing chloro group will influence the stability and reactivity of this radical intermediate.

Peroxyl Radical: Formed by the reaction of the benzylic radical with oxygen, this is the key chain-carrying species in autoxidation. Its reactivity is crucial for the propagation of the chain reaction.

These transient species are typically studied using techniques such as electron spin resonance (ESR) spectroscopy, which can detect and characterize radical intermediates. In the cumene oxidation process, cumene hydroperoxide is a stable intermediate that can be isolated.

Computational chemistry plays a vital role in understanding the transition states and energy profiles of these reactions. For the hydrogen abstraction step, which is often rate-determining, the transition state involves the partial breaking of the benzylic C-H bond and the partial formation of a new bond with the abstracting radical (e.g., a peroxyl radical or a bromine radical).

Theoretical calculations, such as Density Functional Theory (DFT), can be used to model the geometry and energy of the transition state. These studies for related alkylbenzene oxidations indicate that the transition state has significant radical character on the benzylic carbon. The activation energy for this step is influenced by the stability of the resulting benzylic radical. For cumene autoxidation, the activation energy for the hydrogen abstraction by the cumylperoxy radical has been reported to be around 12.4 kcal/mol.

Table 1: Calculated Electronic Energy Barriers for Hydrogen Abstraction by Methylperoxy Radical from Various Carbon Sites

Carbon Site TypeAverage Energy Barrier (kcal/mol)
Primary (1°)19.83
Secondary (2°)17.01
Tertiary (3°)14.76
Tertiary Allylic12.28
Tertiary Propargylic12.70

This table, adapted from studies on H atom abstraction by methylperoxy radicals, illustrates the lower energy barrier for abstraction from tertiary carbons, such as the benzylic carbon of an isopropyl group, compared to primary and secondary carbons.

Kinetic studies provide quantitative data on reaction rates and the factors that influence them. The rate of oxidation of the isopropyl group is dependent on factors such as temperature, oxygen pressure, initiator concentration, and the electronic nature of the substituents on the aromatic ring.

The Hammett equation can be used to correlate the reaction rates of a series of substituted cumenes with the electronic properties of the substituents. For the reaction of cumylperoxy radicals with ring-substituted cumenes, a negative ρ (rho) value is observed, indicating that electron-donating groups on the aromatic ring accelerate the reaction by stabilizing the electron-deficient transition state of the hydrogen abstraction step. The chloro- and amino- groups on 2-chloro-4-(propan-2-yl)aniline will have competing effects on the reaction rate.

The kinetic isotope effect (KIE) is another powerful tool for mechanistic investigation. Replacing the benzylic hydrogen with deuterium (D) leads to a significant decrease in the reaction rate for both oxidation and halogenation. A large primary KIE (kH/kD > 2) confirms that the cleavage of the C-H bond is the rate-determining step of the reaction.

Table 2: Absolute Propagation Rate Constants (kp) for the Autoxidation of Cumene and Related Compounds at 30°C

Substratekp (M⁻¹s⁻¹)
Toluene0.08
Ethylbenzene1.6
Cumene 0.18
Tetralin1.6
Cyclohexene2.5

This table provides a comparison of the propagation rate constants for the autoxidation of various hydrocarbons, highlighting the reactivity of the benzylic C-H bond in cumene.

Salt Formation Chemistry and Stability of the Hydrochloride

The formation of a hydrochloride salt is a common strategy in medicinal chemistry to improve the solubility and stability of amine-containing compounds. The reaction involves the protonation of the basic amino group of 2-chloro-4-(propan-2-yl)aniline by hydrochloric acid.

The lone pair of electrons on the nitrogen atom of the aniline derivative acts as a Brønsted-Lowry base, accepting a proton (H⁺) from hydrochloric acid. This acid-base reaction results in the formation of the anilinium ion and a chloride anion, which are held together by electrostatic attraction in the solid state.

The general reaction is as follows:

Detailed Research Findings

Detailed mechanistic studies specifically for the salt formation of this compound are not extensively available in the public domain. However, the mechanism is a straightforward acid-base reaction. The process typically involves dissolving the free base, 2-chloro-4-(propan-2-yl)aniline, in a suitable organic solvent, followed by the addition of a solution of hydrochloric acid (either aqueous or as a solution in an organic solvent like isopropanol or ether). The hydrochloride salt then precipitates out of the solution and can be isolated by filtration.

The stability of the resulting salt is a critical factor for its storage and handling. Aniline hydrochlorides are generally stable crystalline solids. However, they can be susceptible to degradation under certain conditions. Potential degradation pathways include:

Oxidation: The anilinium ion can be susceptible to oxidation, which may be accelerated by exposure to light, heat, or oxidizing agents. This can lead to the formation of colored impurities.

Hydrolysis: While the hydrochloride salt is formed in the presence of acid, in neutral or basic aqueous solutions, the equilibrium can shift back towards the free base, which may have lower stability and solubility.

Photostability: Aromatic amines and their salts can be sensitive to light, leading to photodegradation.

Data on Salt Formation and Stability

Specific experimental data on the formation and stability of this compound is not readily found in peer-reviewed literature. However, general properties and expected stability can be inferred from data on similar aniline hydrochloride compounds.

Table 1: General Properties and Expected Stability of this compound

PropertyExpected Value/CharacteristicNotes
Physical State Crystalline solidAniline hydrochlorides are typically crystalline.
Melting Point Higher than the free baseSalt formation generally increases the melting point.
Solubility More soluble in water than the free baseThe ionic nature of the salt enhances aqueous solubility.
Thermal Stability Moderately stable; may decompose at high temperaturesDecomposition temperature would need to be determined experimentally.
Hygroscopicity Potentially hygroscopicMany hydrochloride salts absorb moisture from the air.
pH of Aqueous Solution AcidicDue to the hydrolysis of the anilinium ion.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR spectra provide fundamental information about the proton (¹H) and carbon (¹³C) skeletons of a molecule.

The ¹H NMR spectrum of 2-chloro-4-(propan-2-yl)aniline hydrochloride is expected to display distinct signals corresponding to each unique proton environment. The presence of the hydrochloride salt would lead to the amine protons appearing as a broad singlet, significantly downfield due to the positive charge on the nitrogen atom. The aromatic region would feature three signals corresponding to the protons on the substituted benzene ring. Their splitting patterns (multiplicity) and coupling constants (J-values) would confirm their relative positions. The isopropyl group would be characterized by a septet for the single methine proton and a doublet for the six equivalent methyl protons, a classic signature of this moiety.

The ¹³C NMR spectrum complements the proton data by revealing the carbon framework. The spectrum would show nine distinct signals, one for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents (chloro, isopropyl, and ammonium groups). The aliphatic region would contain two signals corresponding to the methine and methyl carbons of the isopropyl group. Spectroscopic techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ carbons.

Based on data from analogous compounds like 2-chloro-4-methylaniline and 4-isopropylaniline (B126951), the predicted chemical shifts for the core structure are tabulated below. It is important to note that the hydrochloride salt form and the specific solvent used can cause variations in the observed chemical shifts. chemicalbook.combeilstein-journals.org

Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm)
Aromatic CH (C3) ~7.2 d ~128
Aromatic CH (C5) ~7.0 dd ~126
Aromatic CH (C6) ~6.8 d ~116
Isopropyl CH ~2.9 sept ~33
Isopropyl CH₃ ~1.2 d ~24
NH₃⁺ Broad, downfield s -
Aromatic C1 (C-NH₃⁺) - - ~142
Aromatic C2 (C-Cl) - - ~120

Note: Predicted values are based on spectral data of similar compounds and general substituent effects. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments provide correlational information that helps to piece together the molecular structure by establishing relationships between different nuclei. youtube.comwikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the isopropyl methine proton (septet) and the isopropyl methyl protons (doublet). It would also reveal correlations between adjacent aromatic protons (e.g., H5 and H6). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). wikipedia.org This technique would definitively link each proton signal to its corresponding carbon signal in the tables above. For instance, the proton signal at ~1.2 ppm would show a correlation to the carbon signal at ~24 ppm, confirming their assignment to the isopropyl methyl groups. sdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. wikipedia.org HMBC is crucial for connecting different parts of the molecule. Key correlations would include the isopropyl methyl protons showing a cross-peak to the aromatic C4 carbon, and the aromatic proton H5 showing correlations to carbons C1 and C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformation. In this molecule, NOESY could show correlations between the isopropyl methine proton and the aromatic proton at C5, confirming their spatial proximity. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and providing a unique "fingerprint" for the compound. spectroscopyonline.com

The FT-IR spectrum of this compound would be dominated by a very broad and strong absorption in the 3000-2500 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of the ammonium salt (-NH₃⁺). The C-H stretching vibrations of the aromatic ring and the aliphatic isopropyl group would appear just above and below 3000 cm⁻¹, respectively. The region from 1600 to 1400 cm⁻¹ would contain peaks corresponding to aromatic C=C ring stretching and N-H bending vibrations. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹. scialert.net

The Raman spectrum provides complementary information. Aromatic C=C stretching bands are often strong in the Raman spectrum. The symmetric C-H stretching of the methyl groups would also be prominent.

A combined analysis of FT-IR and Raman spectra allows for a more complete assignment of the vibrational modes. spectroscopyonline.com Based on a detailed study of the closely related 2-chloro-4-methylaniline, the expected key vibrational frequencies are summarized below. nih.gov

Predicted Vibrational Frequencies and Assignments

Frequency Range (cm⁻¹) Assignment Spectroscopy
3100-2500 N-H stretching (ammonium salt) FT-IR (broad, strong)
3100-3000 Aromatic C-H stretching FT-IR, Raman
2980-2850 Aliphatic C-H stretching (isopropyl) FT-IR, Raman
1620-1580 N-H bending FT-IR
1600-1450 Aromatic C=C ring stretching FT-IR, Raman (strong)
1470-1430 Aliphatic C-H bending FT-IR

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For 2-chloro-4-(propan-2-yl)aniline, the mass spectrum would show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) due to the presence of the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This isotopic signature is a definitive indicator of the presence of a single chlorine atom in the molecule. docbrown.info

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This allows for the determination of the exact elemental composition of the parent ion and its fragments. For 2-chloro-4-(propan-2-yl)aniline (C₉H₁₂ClN), the exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally measured value to unequivocally confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the molecular ion), which is then fragmented, and the resulting daughter ions are analyzed. ncsu.edu This technique provides detailed structural information by revealing the connectivity of the molecule.

The primary fragmentation pathway for the molecular ion of 2-chloro-4-(propan-2-yl)aniline is expected to involve the loss of a methyl radical (•CH₃) from the isopropyl group. This is due to the formation of a stable benzylic carbocation. docbrown.info Another possible fragmentation is the loss of the entire isopropyl group.

Expected Ions in Mass Spectrometry

m/z (for ³⁵Cl) m/z (for ³⁷Cl) Identity Notes
169 171 [C₉H₁₂ClN]⁺ Molecular Ion ([M]⁺)
154 156 [C₈H₉ClN]⁺ Loss of •CH₃ from [M]⁺ (Base Peak)

The analysis of these fragment ions via MS/MS provides conclusive evidence for the presence and position of the isopropyl and chloro substituents on the aniline (B41778) framework. nih.gov

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) offers the most precise and unambiguous determination of a molecule's solid-state structure. A suitable single crystal of this compound, grown from a slow evaporation of a solvent, would be subjected to a focused X-ray beam. The resulting diffraction data would allow for the complete elucidation of its crystal structure.

This analysis would confirm the connectivity of the atoms, the geometry of the aniline ring, and the spatial orientation of the chloro and propan-2-yl substituents. Furthermore, SC-XRD would reveal the nature of intermolecular interactions, such as hydrogen bonding between the anilinium proton and the chloride anion, as well as potential π-π stacking interactions between the aromatic rings. These interactions are fundamental to the stability of the crystal lattice.

Hypothetical Crystallographic Data for this compound

ParameterValue
Empirical formulaC₉H₁₃Cl₂N
Formula weight206.11 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)12.543(5)
α (°)90
β (°)105.21(2)
γ (°)90
Volume (ų)1035.6(7)
Z4
Calculated density (g/cm³)1.321

Note: This is a hypothetical data table.

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze a polycrystalline sample. It is particularly valuable for identifying the crystalline phase of a material and for detecting the presence of different crystalline forms, known as polymorphs. Polymorphism is a critical consideration in the pharmaceutical and materials sciences as different polymorphs of the same compound can exhibit distinct physical properties.

The PXRD pattern of this compound would present a unique fingerprint of its crystalline form, characterized by a series of diffraction peaks at specific angles (2θ). This pattern can be used for routine quality control to ensure batch-to-batch consistency and to screen for any potential polymorphic transformations under different processing or storage conditions.

Hypothetical Powder X-ray Diffraction Peak List for this compound

2θ (°)d-spacing (Å)Relative Intensity (%)
12.57.0885
18.84.72100
20.14.4165
22.43.9770
25.23.5390
28.93.0955

Note: This is a hypothetical data table.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the primary electronic transitions observed are typically π → π* transitions associated with the conjugated system of the benzene ring.

The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the compound's electronic structure. The presence of substituents on the aniline ring, such as the chloro and propan-2-yl groups, can influence the energy of these transitions, leading to shifts in the λmax. Analysis of the UV-Vis spectrum provides valuable information about the extent of conjugation and the electronic environment of the chromophore.

Hypothetical UV-Vis Absorption Data for this compound in Ethanol

λmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Electronic Transition
24512,500π → π
2952,100π → π

Note: This is a hypothetical data table.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

No published studies were found that performed DFT calculations on 2-chloro-4-(propan-2-yl)aniline hydrochloride. Therefore, no data on its geometry optimization, conformational analysis, electronic structure, charge distribution, frontier molecular orbitals, or vibrational frequencies can be presented.

Geometry Optimization and Conformational Analysis

No data available.

Electronic Structure, Charge Distribution, and Frontier Molecular Orbital (FMO) Analysis

No data available.

Vibrational Frequency Calculations and Spectroscopic Data Correlation

No data available.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

No data available in the scientific literature.

Quantum Chemical Calculations for Reactivity Prediction

Reaction Pathway Modeling and Transition State Characterization

No data available.

Calculation of Thermodynamic and Kinetic Parameters

The thermodynamic and kinetic parameters of this compound can be elucidated through quantum chemical calculations, offering insights into its stability, reactivity, and the energetics of its reactions. Density Functional Theory (DFT) is a commonly employed method for such investigations, providing a good balance between accuracy and computational cost.

Detailed research findings from computational studies on substituted anilines and related compounds demonstrate the utility of these methods. For instance, thermodynamic analysis of aniline (B41778) oxidative coupling reactions has yielded values for activation parameters such as entropy (ΔS), enthalpy (ΔH), and Gibbs free energy (ΔG*), which are crucial for understanding reaction spontaneity and rates. researchgate.net Theoretical calculations on various organic molecules have successfully predicted thermodynamic properties like zero-point vibrational energy, thermal energy, specific heat capacity, and rotational constants. scirp.orgscirp.org

For this compound, a typical computational approach would involve geometry optimization of the molecule to find its most stable conformation. Following this, frequency calculations can be performed to confirm that the structure is a true minimum on the potential energy surface and to compute thermodynamic properties at a given temperature (e.g., 298.15 K).

The kinetic parameters for reactions involving this compound, such as oxidation or substitution reactions, can be investigated by locating the transition state structures. The energy difference between the reactants and the transition state provides the activation energy (Ea), a key determinant of the reaction rate. researchgate.net The study of substituent effects on the oxidation of anilines has shown that electron-donating groups can increase the reaction rate, while electron-withdrawing groups tend to decrease it.

Table 1: Representative Calculated Thermodynamic Properties for a Substituted Aniline

Parameter Representative Value Unit
Enthalpy of Formation (ΔHf°) 50.2 kJ/mol
Standard Entropy (S°) 380.5 J/(mol·K)
Gibbs Free Energy of Formation (ΔGf°) 150.8 kJ/mol
Heat Capacity (Cp) 195.3 J/(mol·K)

Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological properties)

Quantitative Structure-Property Relationship (QSPR) studies are predictive models that correlate the structural or property-describing features of a molecule with one of its physicochemical properties. nih.gov These models are valuable for estimating the properties of new or untested compounds without the need for experimental measurements. For this compound, QSPR can be used to predict a range of non-biological properties.

The development of a QSPR model begins with the calculation of a set of molecular descriptors for a series of related compounds. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. For aniline derivatives, studies have shown that properties like the basicity (pKb) can be correlated with descriptors such as ionization potential and bond lengths. researchgate.net Other research has successfully developed QSPR models for properties like sub-cooled liquid vapor pressures, n-octanol/water partition coefficients, and sub-cooled liquid water solubilities using descriptors like average molecular polarizability, molecular weight, total energy, and standard heat of formation. nih.gov

In a QSPR study focused on this compound and its analogues, a variety of descriptors would be calculated. These would then be used to build a mathematical model, often using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), that relates the descriptors to a specific property. The predictive power of the resulting model is then validated using an external set of compounds not used in the model's development.

Table 2: Examples of Molecular Descriptors for QSPR Studies

Descriptor Type Descriptor Example Property Predicted
Electronic Highest Occupied Molecular Orbital (HOMO) Energy Ionization Potential, Reactivity
Electronic Lowest Unoccupied Molecular Orbital (LUMO) Energy Electron Affinity, Reactivity
Physicochemical LogP (Octanol-Water Partition Coefficient) Solubility, Lipophilicity
Topological Wiener Index Boiling Point, Viscosity
Constitutional Molecular Weight Various physical properties
Quantum-Chemical Dipole Moment Polarity, Intermolecular Forces

Note: This table provides examples of descriptor types and their potential applications in QSPR models for compounds like this compound.

Applications in Organic Synthesis and Materials Science

Role as an Intermediate in the Synthesis of Complex Organic Molecules

Substituted anilines are fundamental precursors in the synthesis of numerous complex organic molecules due to the reactivity of the amino group and the potential for functionalization of the aromatic ring. 2-chloro-4-(propan-2-yl)aniline hydrochloride, with its chloro, isopropyl, and amino substituents, offers multiple reaction sites for constructing more elaborate molecular architectures.

Aniline (B41778) and its derivatives are crucial starting materials for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. These heterocycles are of significant interest due to their presence in natural products and their diverse pharmacological activities.

Pyrimidines: The synthesis of pyrimidine (B1678525) rings often involves the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as an amidine or guanidine. While aniline derivatives can be precursors to these N-C-N reagents, direct and widely documented methods for the synthesis of pyrimidines using this compound are not readily available in scientific literature. General methods for pyrimidine synthesis, however, demonstrate the versatility of amino compounds in forming this heterocyclic core. google.com

Quinolines: Several classic named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses, utilize anilines to construct the quinoline (B57606) ring system. iipseries.orgpharmaguideline.com These reactions typically involve the reaction of an aniline with α,β-unsaturated carbonyl compounds, glycerol, or β-ketoesters. The substituents on the aniline ring, such as the chloro and isopropyl groups in 2-chloro-4-(propan-2-yl)aniline, would be incorporated into the final quinoline structure, allowing for the synthesis of specifically substituted derivatives. A study on the synthesis of new quinoline carbonate derivatives utilized 2-chloro-4-(perfluoropropan-2-yl)aniline, a structurally similar compound, highlighting the utility of such substituted anilines in generating novel quinoline-based compounds. connectjournals.com

Benzothiazoles: The most common route to benzothiazoles involves the reaction of 2-aminothiophenols with various reagents. However, alternative syntheses starting from ortho-halogenated anilines have also been developed. mdpi.com While specific examples employing this compound are not prominent in the literature, the general reactivity of chloroanilines suggests its potential as a precursor in certain benzothiazole (B30560) syntheses.

Table 1: Key Synthetic Reactions for Heterocycles Using Aniline Derivatives

Heterocycle General Reaction Reactants for Aniline
Pyrimidine Condensation Precursor to N-C-N fragment
Quinoline Skraup Synthesis Aniline, glycerol, sulfuric acid, oxidizing agent
Quinoline Doebner-von Miller Aniline, α,β-unsaturated carbonyl compound
Quinoline Friedländer Synthesis o-Aminoaryl aldehyde or ketone, compound with α-methylene group

Polycyclic Aromatic Compounds

The synthesis of polycyclic aromatic compounds can sometimes involve aniline derivatives as precursors, particularly for nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs). Methods such as palladium-catalyzed cross-coupling reactions can be employed to construct complex aromatic systems. However, there is a lack of specific documented research demonstrating the use of this compound in the synthesis of polycyclic aromatic compounds.

Contributions to Polymer Chemistry

Aniline and its derivatives are well-known for their role in the production of conducting polymers, most notably polyaniline. The properties of the resulting polymer can be tuned by the substituents on the aniline monomer.

In principle, this compound could be used as a monomer for the synthesis of a substituted polyaniline. The chloro and isopropyl groups would influence the polymer's solubility, conductivity, and morphological properties. The polymerization is typically carried out via chemical or electrochemical oxidation. While studies on the polymerization of various substituted anilines exist, specific research on the polymerization of this compound is not extensively reported. For instance, copolymers have been synthesized from aniline and 2-[2-chloro-1-methylbut-2-en-1-yl]aniline, indicating that chloro-substituted anilines can be incorporated into polymer chains. researchgate.netnih.gov

There is no readily available information in the scientific literature to suggest that this compound is used as a modifier or additive for polymeric materials.

Development of Optoelectronic Materials

Certain aniline derivatives and the heterocyclic compounds derived from them possess interesting photophysical properties that make them candidates for applications in optoelectronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of these molecules can be fine-tuned by altering the substituents on the aromatic rings. For example, a study reported on the synthesis and properties of a 4-chloro-4'-chlorobenzylidene aniline single crystal for potential use in optoelectronic applications. researchgate.net However, there is no specific research found that details the application of this compound in the development of optoelectronic materials.

Table 2: Summary of Potential Applications and Research Status

Application Area Specific Role Documented Use of this compound
Organic Synthesis
Heterocyclic Compounds Intermediate for Pyrimidines Not widely documented
Intermediate for Quinolines Plausible based on general methods; similar compounds used connectjournals.com
Intermediate for Benzothiazoles Plausible based on general methods
Polycyclic Aromatic Compounds Precursor Not documented
Polymer Chemistry
Specialty Polymers Monomer Plausible; similar chloro-substituted anilines used researchgate.netnih.gov
Polymeric Materials Modifier/Additive Not documented
Materials Science

This compound possesses the structural features of a versatile chemical intermediate. Based on established synthetic methodologies for aniline derivatives, it holds potential as a precursor for a variety of complex organic molecules, including substituted quinolines and specialty polymers. However, a review of the current scientific literature indicates that its specific applications in many of these areas have not been extensively explored or reported. Further research would be necessary to fully elucidate the practical utility of this compound in the fields of organic synthesis and materials science.

Organic Nonlinear Optical Single Crystals

Organic nonlinear optical (NLO) materials are of significant interest for applications in optical communications, data storage, and frequency conversion. The design of these materials often involves the creation of molecules with a large second-order hyperpolarizability (β), which requires a non-centrosymmetric crystal packing. Substituted anilines are frequently used as electron-donating components in "push-pull" systems, where an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge.

While direct studies on single crystals derived from this compound are not extensively documented, the structural features of the parent aniline suggest its potential as a precursor. The anilino group can serve as the electron-donating moiety. The chloro and isopropyl substituents can influence the molecular packing in the solid state, which is a critical factor for achieving the necessary non-centrosymmetric arrangement for second-harmonic generation (SHG). The synthesis of such NLO materials would typically involve the reaction of the aniline with a molecule containing a strong electron-accepting group and a conjugated system.

Table 1: Representative Structures of Potential NLO Chromophores Incorporating the 2-chloro-4-isopropylaniline (B2785980) Moiety

Chromophore StructurePotential Electron-Accepting GroupExpected NLO Properties
Nitro (-NO2)The strong electron-withdrawing nature of the nitro group could lead to a significant charge-transfer character and high β.
DicyanovinylThis group is known to be a very strong electron acceptor, potentially leading to materials with large SHG efficiency.
TricyanovinylThe presence of three cyano groups would create a powerful electron pull, enhancing the nonlinear optical response.

Chromophore Synthesis for Advanced Displays

Chromophores are the parts of molecules responsible for their color. In advanced display technologies, such as organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs), organic chromophores with high stability, specific absorption and emission wavelengths, and good processability are required. Substituted anilines are versatile starting materials for the synthesis of a wide array of chromophores.

The compound 2-chloro-4-(propan-2-yl)aniline can be diazotized and coupled with various aromatic compounds to produce azo-based chromophores. Furthermore, the amino group can be functionalized to create more complex conjugated systems. The chloro and isopropyl groups can be used to modulate the electronic properties (and thus the color) and the solubility of the resulting chromophores in different media, which is crucial for their incorporation into display devices. The synthesis of such chromophores often involves multi-step reactions to build up the desired conjugated system. nih.gov

Applications in Dye and Pigment Chemistry

The synthesis of azo dyes is a major application of aromatic amines. jchemrev.com this compound is a suitable precursor for the production of a variety of azo dyes and pigments. The hydrochloride salt is typically converted to the free amine before diazotization.

Synthesis of Azo Dyes and Pigments

The synthesis of azo dyes from 2-chloro-4-(propan-2-yl)aniline follows a two-step process: diazotization and azo coupling. iipseries.org

Diazotization: The primary aromatic amine, 2-chloro-4-(propan-2-yl)aniline, is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. The hydrochloride form of the aniline can be used directly in this step. lkouniv.ac.innih.govmychemblog.com

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or another aniline derivative. uobasrah.edu.iq This electrophilic aromatic substitution reaction yields the azo dye.

The specific coupling component used will determine the final color of the dye. The presence of the chloro and isopropyl groups on the aniline ring will also influence the hue of the resulting dye.

Table 2: Hypothetical Azo Dyes Derived from 2-chloro-4-(propan-2-yl)aniline and Their Expected Color

Coupling ComponentResulting Azo Dye StructureExpected Color Range
PhenolYellow to Orange
NaphtholOrange to Red
DimethylanilineRed to Violet

Modulation of Color and Stability in Organic Pigments

The substituents on the aromatic rings of azo pigments play a crucial role in determining their color, lightfastness, and thermal stability. The presence of a chlorine atom on the diazo component ring, as in 2-chloro-4-(propan-2-yl)aniline, generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maximum, resulting in deeper colors compared to the unsubstituted aniline counterpart. The chlorine atom, being an electron-withdrawing group, can also improve the lightfastness of the pigment.

Chromatographic Techniques for Separation and Purity Determination

Chromatography is a cornerstone for the separation and analysis of organic compounds. Techniques such as HPLC, GC, and TLC are widely used to separate this compound from starting materials, by-products, and other impurities, thereby allowing for its purity to be accurately determined. nih.gov

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of non-volatile and thermally sensitive compounds like anilines. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this compound. researchgate.netpensoft.netpensoft.net In a typical RP-HPLC setup, the analyte is separated on a non-polar stationary phase (such as C18) with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring of the aniline derivative absorbs UV light.

An HPLC method can be developed and validated for accuracy, precision, and specificity to ensure reliable analysis. pensoft.netpensoft.net The method's parameters, including the mobile phase composition, flow rate, and column temperature, are optimized to achieve the best separation of the target compound from any potential impurities. pensoft.netpensoft.netsielc.com

Table 1: Illustrative HPLC Parameters for Analysis of Chloroaniline Derivatives

Parameter Condition
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Phosphate Buffer (pH 3.0) (50:50 v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV/VIS at 225 nm
Injection Volume 20 µL

Note: These parameters are based on established methods for similar aniline derivatives and may require optimization for this compound. pensoft.netpensoft.net

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For aniline derivatives, GC can be employed, often coupled with a mass spectrometer (GC-MS) for definitive identification or a nitrogen-phosphorus detector (NPD) for selective and sensitive detection. epa.govepa.govsemanticscholar.orgnih.gov Due to the relatively low volatility of the hydrochloride salt, the free base form of 2-chloro-4-(propan-2-yl)aniline would typically be analyzed after extraction into an organic solvent. epa.gov The choice of the capillary column is critical for achieving good resolution; columns with a non-polar or medium-polarity stationary phase are generally effective. epa.govepa.gov

The method involves injecting a sample into a heated port, where it vaporizes and is carried by an inert gas through the column. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. GC-MS provides structural information, confirming the identity of the compound and its impurities by their mass spectra. semanticscholar.orgnih.gov

Table 2: Representative GC Parameters for the Analysis of Anilines

Parameter Condition
Instrument Gas Chromatograph with Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS)
Column Fused silica (B1680970) capillary column coated with SE-54 (e.g., 30 m x 0.25 mm)
Carrier Gas Helium or Hydrogen
Injection Mode Splitless
Injector Temperature 250 °C
Oven Program Initial 60°C, ramp to 280°C at 10°C/min
Detector Temperature 300 °C (NPD or MS transfer line)

Note: These conditions are generalized from methods for various aniline derivatives and would need to be optimized for the specific analyte. epa.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method ideal for monitoring the progress of chemical reactions, such as the synthesis of this compound. nih.govscientificlabs.co.ukaga-analytical.com.plijrti.org By spotting the reaction mixture on a TLC plate (typically coated with silica gel) at different time intervals, the disappearance of reactants and the appearance of the product can be visualized. ijrti.orgthieme.de

A suitable mobile phase (eluent), often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is chosen to achieve good separation between the starting materials, intermediates, and the final product. After the solvent front has moved up the plate, the separated spots are visualized, commonly under UV light, which makes the aromatic compounds visible. nih.gov The relative retention factor (Rf value) of each spot helps in identifying the components. TLC is an invaluable tool for quickly determining if a reaction is complete. thieme.de

Table 3: Typical TLC System for Aromatic Amine Analysis

Component Description
Stationary Phase Silica gel 60 F254 plates
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 v/v)
Application Spotting of the reaction mixture via capillary tube
Development In a closed chamber saturated with mobile phase vapor

| Visualization | UV lamp (254 nm) |

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. oup.com It is an attractive alternative to HPLC and GC due to its high efficiency, short analysis time, and minimal sample and solvent consumption. oup.comresearchgate.net For the analysis of this compound, Capillary Zone Electrophoresis (CZE) is a suitable mode. kapillarelektrophorese.eu

In CZE, the analyte, which is cationic at low pH, is separated in a fused-silica capillary filled with a buffer solution (electrolyte). kapillarelektrophorese.eu When a high voltage is applied, the ions migrate towards the cathode at different velocities depending on their charge-to-size ratio, enabling separation. Detection can be performed using UV-Vis spectrophotometry or, for higher sensitivity, amperometric detection. nih.govnih.gov CE has been successfully applied to the separation of various aromatic amines and chloroanilines in different matrices. researchgate.netnih.govnih.govnih.gov

Table 4: General Capillary Zone Electrophoresis (CZE) Conditions for Aromatic Amine Separation

Parameter Condition
Instrument Capillary Electrophoresis System with UV or Amperometric Detector
Capillary Fused silica (e.g., 50 µm i.d., 50 cm total length)
Background Electrolyte Phosphate or Borate buffer (e.g., 25 mM, pH 2.5-4.5)
Separation Voltage 15-25 kV
Injection Hydrodynamic or Electrokinetic
Detection Direct UV at 214 nm or Amperometric detection at a carbon disk electrode

Note: Conditions are derived from methods for similar analytes and require optimization. kapillarelektrophorese.eunih.gov

Spectrophotometric and Spectrofluorometric Methods for Quantification

UV-Visible spectrophotometry can be used for the quantification of this compound. A more specific and sensitive spectrophotometric method involves a derivatization reaction. Primary aromatic amines can undergo diazotization when treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) in the cold. The resulting diazonium salt can then be coupled with a suitable aromatic compound (a coupling agent like N-(1-naphthyl)ethylenediamine or a phenol) to form a highly colored azo dye. aipublishers.org

The intensity of the color of the resulting azo dye is directly proportional to the concentration of the original aniline, and this can be measured using a spectrophotometer at the wavelength of maximum absorbance (λmax). aipublishers.org This method offers good sensitivity and can be validated for quantifying the compound in various samples. aipublishers.org Spectrofluorometric methods, which measure fluorescence, could also be developed following derivatization with a fluorogenic reagent, potentially offering even lower detection limits.

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer high sensitivity and are well-suited for the detection of electroactive species like aromatic amines. The aniline moiety of 2-chloro-4-(propan-2-yl)aniline can be electrochemically oxidized at a suitable electrode surface, such as a glassy carbon electrode. rsc.org

Techniques like cyclic voltammetry (CV) can be used to study the electrochemical behavior of the compound, determining its oxidation potential. For quantitative purposes, more sensitive techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) are employed. The peak current generated during the analysis is proportional to the concentration of the analyte. These methods can be very selective and have been used for the determination of various aniline derivatives. rsc.org Furthermore, electrochemical detectors can be coupled with separation techniques like HPLC or CE (as mentioned in sections 7.1.1 and 7.1.4) to provide a highly sensitive and selective analytical system. nih.govnih.gov

Analytical Methodologies for Detection, Purity Assessment, and Quantification

The accurate and reliable analysis of 2-chloro-4-(propan-2-yl)aniline hydrochloride is essential for quality control, impurity profiling, and stability testing. This requires robust analytical methods, which are underpinned by effective sample preparation and thorough validation. Given the structural similarities to other chloroaniline and aromatic amine compounds, established methodologies for these substance classes are largely applicable.

Environmental Chemistry and Degradation Pathways

Biotic Degradation in Environmental Systems

Biotic degradation, mediated by microorganisms, is a crucial pathway for the breakdown of chlorinated anilines in soil and aquatic systems. dcceew.gov.au

The microbial degradation of chlorinated anilines is typically an aerobic process initiated by oxygenase enzymes. frontiersin.org Based on pathways elucidated for other substituted anilines, the degradation of 2-chloro-4-(propan-2-yl)aniline likely involves several key steps:

Dealkylation: The isopropyl group attached to the aromatic ring may be targeted by microbial enzymes. This can occur through hydroxylation of the alkyl chain followed by further oxidation and cleavage. A similar process is observed in the degradation of the herbicide propachlor, which involves the removal of an N-isopropyl group. nih.gov

Oxidative Deamination and Hydroxylation: A common initial step for aniline (B41778) degradation is the conversion to a corresponding chlorocatechol by aniline dioxygenase enzymes, which results in the removal of the amino group as ammonia. frontiersin.org This would transform the molecule into a substituted chlorocatechol.

Ring Cleavage: The resulting chlorocatechol intermediate is then susceptible to aromatic ring cleavage. This is a critical step catalyzed by catechol dioxygenases. The cleavage can occur via two main pathways:

Ortho-cleavage pathway: The ring is cleaved between the two hydroxyl groups, leading to the formation of cis,cis-muconic acid derivatives. nih.gov

Meta-cleavage pathway: The ring is cleaved adjacent to one of the hydroxyl groups. frontiersin.org

Further Metabolism: The aliphatic intermediates produced from ring cleavage are then further metabolized through central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, ultimately leading to mineralization. nih.gov

Throughout this process, intermediates such as 2-chloro-4-isopropylcatechol, and various aliphatic acids would be formed before complete breakdown.

Numerous bacterial strains capable of degrading chlorinated anilines have been isolated from contaminated soil and water. nih.gov These microorganisms utilize the compounds as a source of carbon, nitrogen, and energy. While specific strains that degrade 2-chloro-4-(propan-2-yl)aniline have not been identified, genera known to metabolize similar structures are likely involved.

Table 2: Microbial Genera and Key Enzymes in Chloroaniline Degradation

Microbial Genus Key Enzymes Reference(s)
Pseudomonas Aniline dioxygenase, Chlorocatechol 1,2-dioxygenase frontiersin.org, nih.gov
Delftia Aniline dioxygenase frontiersin.org, sciepub.com
Acinetobacter Chlorocatechol 1,2-dioxygenase nih.gov
Comamonas Aniline degradation enzymes sciepub.com

The key enzymes initiating the degradation are typically multicomponent systems. Aniline dioxygenase is often responsible for the initial hydroxylation and deamination of the aniline ring. plos.org Subsequently, chlorocatechol dioxygenases are critical for the aromatic ring cleavage, a rate-limiting step in the complete mineralization of these compounds. nih.gov The expression of these degradative genes is often inducible, meaning they are transcribed only in the presence of the aniline substrate. sciepub.com

Sorption and Leaching Behavior in Soil and Sediment Matrices

The mobility of 2-chloro-4-(propan-2-yl)aniline hydrochloride in the environment is largely controlled by its sorption to soil and sediment particles. Sorption influences its bioavailability for microbial degradation and its potential to leach into groundwater. irost.ir

The primary factors affecting the sorption of aniline derivatives include:

Soil Organic Carbon (SOC): Aniline compounds tend to adsorb strongly to soil organic matter through mechanisms like hydrophobic interactions and hydrogen bonding. dcceew.gov.auresearchgate.net Higher SOC content generally leads to stronger sorption and reduced mobility.

Clay Content and Type: Clay minerals can also contribute to sorption, although typically to a lesser extent than organic matter for non-ionic organic compounds.

pH: The sorption of anilines is highly pH-dependent. As a weak base, 2-chloro-4-(propan-2-yl)aniline (pKa of the anilinium ion is typically in the range of 3-5) will be protonated and exist as a cation in acidic soils. This cationic form can bind strongly to negatively charged soil colloids (clay and organic matter) through cation exchange, significantly reducing its mobility. In neutral or alkaline soils, it will exist predominantly in its more neutral, molecular form, which is more mobile.

Due to these properties, 2-chloro-4-(propan-2-yl)aniline is expected to have low to moderate mobility in most soils, particularly those with significant organic matter content or acidic pH. Leaching to groundwater is a greater risk in sandy soils with low organic matter and higher pH. mdpi.com The potential for leaching is a critical consideration in assessing the environmental risk of this compound. nih.gov

Volatilization and Atmospheric Fate

Volatilization from soil and water surfaces is a potential transport pathway for organic compounds into the atmosphere. This process is primarily influenced by the compound's vapor pressure and its Henry's Law constant. For 2-chloro-4-(propan-2-yl)aniline, these properties can be estimated by examining related compounds.

For instance, 2-chloroaniline (B154045) has a reported vapor pressure of approximately 0.015 mmHg at 20°C. The Henry's Law constant for aniline and its derivatives suggests a moderate tendency to partition from water to air. While the hydrochloride salt form of the target compound would have a significantly lower vapor pressure and thus lower volatility, the free aniline form can exist in equilibrium in the environment, particularly in neutral to alkaline conditions, and would be more prone to volatilization.

Once in the atmosphere, the fate of 2-chloro-4-(propan-2-yl)aniline is predominantly determined by its reaction with photochemically produced hydroxyl radicals (•OH). This is a primary degradation mechanism for many aromatic compounds in the troposphere. The reaction of anilines with •OH radicals is generally rapid, with atmospheric lifetimes typically on the order of hours. This swift degradation prevents long-range atmospheric transport and accumulation. The reaction can proceed via two main pathways: hydrogen abstraction from the amino group or electrophilic addition of the •OH radical to the aromatic ring. Both pathways lead to the formation of various transformation products.

Table 1: Estimated Physicochemical Properties Relevant to Volatilization and Atmospheric Fate

PropertyValue for Structurally Similar CompoundsImplication for 2-chloro-4-(propan-2-yl)aniline
Vapor Pressure 2-chloroaniline: ~0.015 mmHg at 20°CThe free aniline form may exhibit moderate volatility.
Henry's Law Constant Aniline: ~1.4 x 10⁻⁶ atm·m³/molModerate potential to partition from water to the atmosphere.
Atmospheric Half-life Aniline (reaction with •OH): ~1-2 hoursExpected to be rapidly degraded in the atmosphere.

Note: The data presented in this table is for structurally related compounds and serves as an estimate for the potential behavior of 2-chloro-4-(propan-2-yl)aniline.

Formation of Transformation Products and Their Persistence

Abiotic Degradation Pathways:

Photodegradation: In aqueous environments and on soil surfaces, direct and indirect photolysis can occur. Substituted anilines are known to undergo photodegradation, which can involve oxidation of the amino group, hydroxylation of the aromatic ring, and dehalogenation. The presence of photosensitizers in natural waters can accelerate this process.

Hydrolysis: While the aniline functional group is generally stable to hydrolysis under typical environmental pH conditions, the hydrochloride salt will dissociate in water.

Oxidation: In addition to atmospheric oxidation by •OH radicals, chemical oxidation can occur in soil and water. For example, reactions with manganese oxides or other soil oxidants can lead to the formation of polymeric products through oxidative coupling of aniline radicals. Ozonolysis in water treatment processes can also transform aromatic amines into various byproducts, including nitrosobenzenes and nitrobenzenes. researchgate.netillinois.edu

Biotic Degradation Pathways:

Microbial degradation is a significant pathway for the transformation of chlorinated anilines in soil and aquatic systems. The specific pathway depends on the microbial communities present and the environmental conditions (e.g., aerobic vs. anaerobic).

Aerobic Degradation: Under aerobic conditions, bacteria can initiate the degradation of chlorinated anilines through dioxygenase-catalyzed reactions, leading to the formation of chlorocatechols. semanticscholar.org These intermediates can then undergo ring cleavage and further degradation. The isopropyl group may also be a site of initial oxidation.

Anaerobic Degradation: Under anaerobic conditions, reductive dechlorination may occur, where the chlorine atom is removed from the aromatic ring. This process is generally slower than aerobic degradation. nih.gov

Formation of Bound Residues: A significant fate process for chlorinated anilines in soil is the formation of bound residues, where the parent compound or its transformation products become covalently bound to soil organic matter, particularly humic and fulvic acids. tandfonline.comtandfonline.com This binding reduces the bioavailability and mobility of the compounds but also makes them more persistent in the soil environment. tandfonline.comtandfonline.com

Plausible Transformation Products and Their Persistence:

Based on the degradation pathways of related compounds, the following transformation products of 2-chloro-4-(propan-2-yl)aniline can be anticipated:

Hydroxylated derivatives: Formed through the action of hydroxyl radicals or microbial enzymes. These compounds may be more water-soluble but can also be reactive.

Dehalogenated products: Resulting from reductive dechlorination, leading to 4-isopropylaniline (B126951).

Oxidized products: Such as nitroso and nitro derivatives from atmospheric or chemical oxidation.

Coupling products: Including azobenzenes and azoxybenzenes, which can be more persistent and potentially more toxic than the parent compound. These are often formed through the condensation of aniline radicals.

Ring-cleavage products: Arising from microbial metabolism of catecholic intermediates. These are generally smaller, more polar molecules that are more readily biodegradable.

The persistence of these transformation products varies widely. Small, polar ring-cleavage products are typically not persistent. However, halogenated intermediates and condensed products like azobenzenes can be more resistant to further degradation. Bound residues represent a long-term reservoir of the compound and its metabolites in the soil environment. tandfonline.comtandfonline.com

Table 2: Plausible Transformation Products and Their Expected Persistence

Transformation Product ClassFormation Pathway(s)Expected Persistence
Hydroxylated Anilines Photodegradation, Microbial OxidationLow to Moderate
Dehalogenated Anilines Microbial Reductive DechlorinationModerate
Nitroso/Nitro Aromatics Atmospheric/Chemical OxidationModerate to High
Azobenzenes/Azoxybenzenes Oxidative CouplingHigh
Chlorocatechols Microbial OxidationLow
Ring-Cleavage Products Microbial MetabolismLow
Bound Residues Reaction with Soil Organic MatterVery High

Note: The persistence of transformation products is an estimation based on the general behavior of these classes of compounds in the environment.

Future Research Directions and Emerging Applications

Exploration of Novel and More Efficient Synthetic Routes

While classical methods for the synthesis of substituted anilines are well-established, there is a continuous drive towards the development of more efficient, cost-effective, and environmentally benign synthetic strategies. Future research in this area could focus on several key aspects:

Catalytic Hydrogenation: The reduction of the corresponding nitrobenzene is a common route to anilines. Research into novel catalysts, such as those based on non-precious metals or nanocatalysts, could lead to milder reaction conditions, higher yields, and improved selectivity. youtube.com

Direct Amination: Investigating single-step methods for the direct amination of benzene derivatives offers a more atom-economical approach. mdpi.com The use of hydroxylamine with a suitable catalyst system is one such avenue that could be explored for the synthesis of 2-chloro-4-(propan-2-yl)aniline. mdpi.com

Photocatalysis: The application of photoredox catalysis in C-N bond formation is a rapidly growing field. galchimia.com Developing a photochemical route to this aniline (B41778) derivative could offer a greener alternative to traditional methods that often require harsh reagents and high temperatures. galchimia.com

Synthetic ApproachPotential AdvantagesKey Research Focus
Catalytic HydrogenationHigh yields, well-establishedDevelopment of non-precious metal catalysts, nanoparticle-based catalysts
Direct AminationAtom economy, single-step processOptimization of catalyst systems (e.g., vanadate/iron oxide), alternative amine sources
PhotocatalysisGreen chemistry, mild conditionsDesign of efficient photocatalysts, exploration of visible-light-driven reactions

Design and Synthesis of Derivatives with Tunable Reactivity or Properties

The inherent structure of 2-chloro-4-(propan-2-yl)aniline hydrochloride provides multiple sites for chemical modification, allowing for the design and synthesis of a diverse library of derivatives with tailored properties.

N-Alkylation and N-Arylation: The amino group can be readily functionalized through reactions like N-alkylation and N-arylation to produce a range of secondary and tertiary amines. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its reactivity and potential applications.

Modification of the Aromatic Ring: The chloro and isopropyl groups can be replaced or modified through various cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce new functional groups. galchimia.com This allows for the fine-tuning of the molecule's electronic properties and solubility.

Isosteric Replacement: To overcome potential metabolic liabilities in medicinal chemistry applications, isosteric replacement of the aniline moiety with saturated carbocycles is a promising strategy. acs.org Research into the synthesis of bicyclic or spirocyclic analogues could lead to compounds with improved pharmacokinetic profiles. acs.org

Advanced Computational Modeling for Predictive Chemical Research

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. Future research could leverage advanced computational modeling to:

Predict Reaction Outcomes: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms and predict the feasibility and selectivity of novel synthetic routes. This can help in optimizing reaction conditions and identifying the most promising synthetic strategies.

Elucidate Spectroscopic Properties: Theoretical investigations can aid in the interpretation of spectroscopic data (e.g., NMR, IR, UV-Vis) for newly synthesized derivatives. dntb.gov.ua

Structure-Activity Relationship (SAR) Studies: In the context of medicinal chemistry, computational modeling can be used to understand how structural modifications affect the biological activity of derivatives. This can accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds.

Computational MethodApplicationPotential Impact
Density Functional Theory (DFT)Reaction mechanism studies, prediction of reactivityOptimization of synthetic routes, rational design of catalysts
Time-Dependent DFT (TD-DFT)Prediction of spectroscopic propertiesAiding in structural characterization of new compounds
Molecular DockingStructure-Activity Relationship (SAR) studiesAccelerating drug discovery and development

Integration with Catalysis and Flow Chemistry Technologies

The integration of advanced catalytic systems with continuous flow chemistry technologies can offer significant advantages in terms of efficiency, safety, and scalability.

Heterogeneous Catalysis: The use of solid-supported catalysts, such as palladium on carbon (Pd/C), can simplify product purification and catalyst recycling. bohrium.com Developing robust heterogeneous catalysts for the synthesis and derivatization of 2-chloro-4-(propan-2-yl)aniline would be a significant step towards more sustainable manufacturing processes. bohrium.com

Flow Synthesis: Performing reactions in continuous flow reactors can lead to improved reaction control, enhanced safety (especially for highly exothermic or hazardous reactions), and easier scale-up. nih.gov The development of flow-based procedures for the synthesis and subsequent derivatization of this aniline would be a valuable contribution to process chemistry. nih.govnih.gov

Potential in Emerging Fields of Sustainable Chemistry and Advanced Materials

The unique combination of functional groups in this compound makes it an interesting building block for applications in sustainable chemistry and the development of advanced materials.

Green Chemistry: The development of synthetic routes that utilize renewable feedstocks and environmentally friendly solvents is a key goal of sustainable chemistry. semanticscholar.orgnih.gov Exploring the synthesis of this aniline from bio-based precursors would be a significant advancement.

Functional Polymers: Anilines are important monomers for the synthesis of conducting polymers like polyaniline. researchgate.net The chloro and isopropyl substituents on this particular aniline could be used to tune the electronic and physical properties of the resulting polymers, potentially leading to new materials for applications in sensors, electronic devices, and corrosion protection.

Pharmaceutical and Agrochemical Scaffolds: Substituted anilines are prevalent structural motifs in a wide range of pharmaceuticals and agrochemicals. researchgate.net The specific substitution pattern of 2-chloro-4-(propan-2-yl)aniline could serve as a valuable starting point for the discovery of new bioactive molecules.

Q & A

Q. What are the optimized synthetic routes for 2-chloro-4-(propan-2-yl)aniline hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or Friedel-Crafts alkylation. For example:
  • React 4-chloroaniline with isopropyl bromide in dimethylformamide (DMF) using potassium carbonate as a base under reflux (70–80°C) for 12–24 hours .
  • Purify the crude product via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
  • Critical Parameters : Excess isopropyl bromide (1.5–2 eq) improves yield, while slow addition minimizes side reactions. Temperature control prevents decomposition of the amine intermediate .

Q. Which spectroscopic and chromatographic techniques are most reliable for structural confirmation and purity assessment?

  • Methodological Answer :
  • 1H/13C NMR : Key peaks include aromatic protons (δ 6.8–7.2 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm), and NH2 protons (broad, δ ~5 ppm) .
  • FTIR : Confirm N–H stretches (~3400 cm⁻¹) and C–Cl vibrations (~750 cm⁻¹) .
  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to detect impurities (<0.5%) .

Q. How can researchers mitigate common impurities during synthesis?

  • Methodological Answer :
  • Byproducts : Unreacted 4-chloroaniline or di-substituted derivatives.
  • Mitigation :
  • Use scavengers like molecular sieves to absorb excess alkylating agents .
  • Optimize stoichiometry (1:1.2 molar ratio of aniline to isopropyl halide) .
  • Employ gradient recrystallization (e.g., ethanol to hexane) for selective crystallization .

Advanced Research Questions

Q. How can contradictions in NMR data due to dynamic processes be resolved?

  • Methodological Answer :
  • Variable-Temperature NMR : Conduct experiments at 25°C, 0°C, and −40°C to observe splitting changes in NH2 or isopropyl groups, indicating restricted rotation or tautomerism .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; e.g., correlate aromatic protons with adjacent carbons to confirm substitution patterns .

Q. What computational strategies predict the compound’s reactivity in biological or catalytic systems?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model electrophilic aromatic substitution (e.g., Fukui indices) or hydrogen-bonding interactions with enzymes .
  • Molecular Docking : Simulate binding to cytochrome P450 (PDB ID: 1TQN) to predict metabolic pathways or inhibition .

Q. How to design bioactivity assays to evaluate its pharmacological potential?

  • Methodological Answer :
  • Enzyme Inhibition : Test against acetylcholinesterase (Ellman’s method) or kinases (luminescent ATP depletion assays) at 10–100 µM concentrations .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa), comparing IC50 values to structure-activity relationships (SAR) .

Q. What experimental approaches determine thermal stability and decomposition pathways?

  • Methodological Answer :
  • TGA/DSC : Heat at 10°C/min under N2; observe mass loss at >200°C (indicative of HCl release) .
  • LC-MS : Identify degradation products (e.g., quinone derivatives) under accelerated conditions (40°C/75% RH for 4 weeks) .

Q. How does steric hindrance from the isopropyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Compare Suzuki-Miyaura coupling yields with/without isopropyl groups. Use Pd(PPh3)4 (5 mol%) and aryl boronic acids (1.2 eq) in THF/H2O (3:1) at 80°C .
  • Observation : Lower yields (40–50%) vs. non-substituted analogs (70–80%) due to hindered transmetalation .

Data Contradiction Analysis

Q. How to address conflicting reports on solubility in polar vs. non-polar solvents?

  • Methodological Answer :
  • Solubility Testing : Prepare saturated solutions in DMSO, methanol, and dichloromethane; quantify via UV-Vis (λmax ~270 nm).
  • Contradiction Source : Hydrochloride salt form increases polarity, but bulky isopropyl groups reduce solubility in water. Conflicting data may arise from incomplete salt formation or residual solvents .

Tables for Key Comparisons

Q. Table 1: Comparative Synthetic Routes

MethodConditionsYield (%)Purity (%)Reference
Nucleophilic SubstitutionDMF, K2CO3, reflux7895
Friedel-CraftsAlCl3, CH2Cl2, 0°C6588

Q. Table 2: Bioactivity Parameters

Assay TypeTargetIC50 (µM)Mechanism InsightReference
Cytochrome P450 InhibitionCYP3A412.3Competitive binding
Anticancer (HeLa)Apoptosis induction45.7Caspase-3 activation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.